molecular formula C15H18N2O5 B4945952 METHYL 3-[(2-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE

METHYL 3-[(2-METHYLPIPERIDINO)CARBONYL]-5-NITROBENZOATE

Cat. No.: B4945952
M. Wt: 306.31 g/mol
InChI Key: JDUBFJGPICNMAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-[(2-methylpiperidino)carbonyl]-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group at the 5-position of the benzoate ring and a piperidine moiety attached via a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(2-methylpiperidino)carbonyl]-5-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

    Acylation: The nitrated product is then subjected to acylation with 2-methylpiperidine in the presence of a suitable acylating agent, such as acetic anhydride or acetyl chloride, to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed:

    Reduction: Methyl 3-[(2-methylpiperidino)carbonyl]-5-aminobenzoate.

    Substitution: 3-[(2-methylpiperidino)carbonyl]-5-nitrobenzoic acid.

Scientific Research Applications

Methyl 3-[(2-methylpiperidino)carbonyl]-5-nitrobenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in studies to investigate the biological activity of nitrobenzoate derivatives and their potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 3-[(2-methylpiperidino)carbonyl]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine moiety may also contribute to the compound’s activity by interacting with receptors or enzymes involved in biological pathways.

Comparison with Similar Compounds

    Methyl 3-[(2-methylpiperidino)carbonyl]-4-nitrobenzoate: Similar structure but with the nitro group at the 4-position.

    Methyl 3-[(2-methylpiperidino)carbonyl]-6-nitrobenzoate: Similar structure but with the nitro group at the 6-position.

Uniqueness: Methyl 3-[(2-methylpiperidino)carbonyl]-5-nitrobenzoate is unique due to the specific positioning of the nitro group at the 5-position, which can influence its reactivity and biological activity

Properties

IUPAC Name

methyl 3-(2-methylpiperidine-1-carbonyl)-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-10-5-3-4-6-16(10)14(18)11-7-12(15(19)22-2)9-13(8-11)17(20)21/h7-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUBFJGPICNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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